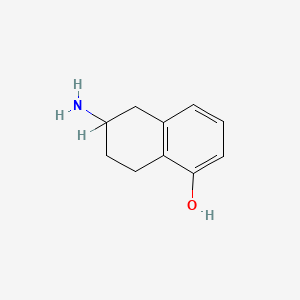

5-Hydroxy-2-aminotetralin

Overview

Description

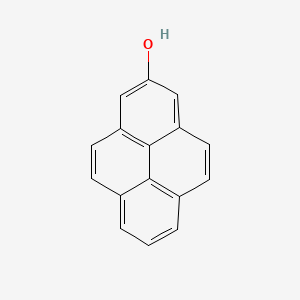

5-Hydroxy-2-aminotetralin is a chemical compound with the molecular formula C10H13NO . It is a type of serotonin 5-HT1 agonist . This compound has been used in the development of subtype-selective ligands, leveraging results from pharmacological, molecular modeling, and mutagenesis studies .

Synthesis Analysis

The synthesis of 5-Hydroxy-2-aminotetralin-type compounds involves the use of a 5-substituted-2-aminotetralin (5-SAT) chemotype . The process leverages results from pharmacological, molecular modeling, and mutagenesis studies to delineate molecular determinants for 5-SAT binding and function at 5-HT1 subtypes .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-aminotetralin is determined by its chemical formula, C10H13NO . The compound has been used in the development of subtype-selective ligands using a structure-based ligand design approach .Scientific Research Applications

Dopaminergic Activity and Receptor Affinity

5-Hydroxy-2-aminotetralin derivatives exhibit significant dopaminergic activities. Studies have shown that these compounds demonstrate high affinities in dopamine receptor binding and display dopamine agonist properties. This suggests their potential in exploring dopaminergic mechanisms and assisting in the development of dopaminergic drugs (Seiler et al., 1986).

Binding Assays and Selectivity for Dopamine Receptors

These derivatives have been evaluated in binding assays for human dopamine D2, D3, and D4 receptors. Their interactions with these receptors can inform the development of selective dopamine receptor modulators, which are crucial in treating various neurological disorders (van Vliet et al., 1996).

Structure-Activity Relationships

Research on the structure-activity relationships of phenolic hydroxy-2-aminotetralins has provided insights into how alterations in their structure affect their activity at dopamine receptors. This is fundamental for designing more effective dopaminergic agents (Seiler & Markstein, 1984).

Conformational Studies

Studies have been conducted to understand the conformation of dopamine at its receptor, using semi-rigid dopamine analogs like 5-hydroxy-2-aminotetralin. This research aids in elucidating the molecular interactions of dopamine with its receptors (Tedesco et al., 1979).

Differential Activation of Dopamine Mechanisms

Investigations into how 2-aminotetralin derivatives differentially activate dopamine mechanisms in rat nucleus accumbens have contributed to the understanding of dopamine's role in regulating behavior and could lead to new treatments for dopamine-related disorders (Costall et al., 1977).

Dopamine Autoreceptor Selectivity

Research into the potency of 2-aminotetralin derivatives as centrally acting dopamine receptor agonists has shed light on dopamine autoreceptor selectivity, which is crucial for developing drugs targeting specific dopamine pathways (van Oene et al., 1984).

Synthesis and Characterization

Advancements in the synthesis and characterization of 5-hydroxy-2-aminotetralin derivatives have allowed for the development of more potent and selective dopaminergic agents, which can be used in the study and treatment of neurological disorders (Cannon et al., 1980).

Interaction with Serotonin Receptors

5-Hydroxy-2-aminotetralin derivatives have been studied for their interaction with serotonin receptors, particularly 5-HT1A receptors. This research is significant for understanding serotonergic mechanisms and developing treatments for psychiatric disorders (Naiman et al., 1989).

Future Directions

properties

IUPAC Name |

6-amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBNLLGXUCCYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00915544 | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-aminotetralin | |

CAS RN |

94425-22-6 | |

| Record name | 5-Hydroxy-2-aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094425226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

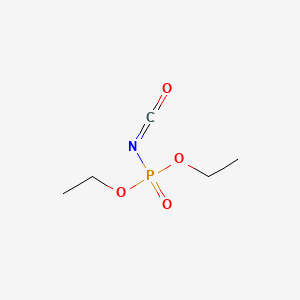

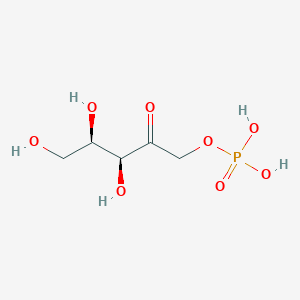

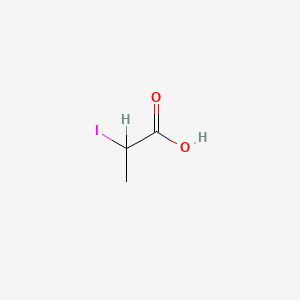

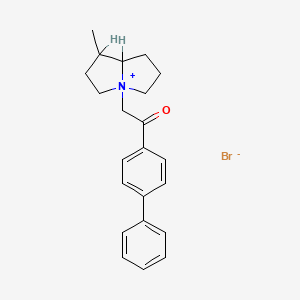

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

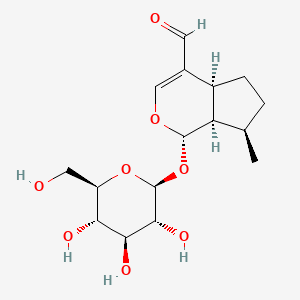

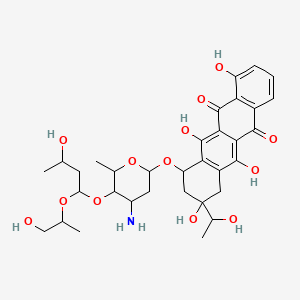

Feasible Synthetic Routes

Q & A

Q1: How does 5-hydroxy-2-aminotetralin exert its effects on the dopaminergic system?

A: 5-Hydroxy-2-aminotetralin derivatives act as dopamine agonists, primarily targeting D2 dopamine receptors. [, ] These compounds bind to D2 receptors, mimicking the actions of dopamine and triggering downstream signaling pathways. This interaction ultimately influences dopamine-related processes such as movement, reward, and motivation.

Q2: How does the structure of 5-hydroxy-2-aminotetralin derivatives influence their activity and selectivity for dopamine receptors?

A: Research indicates that modifications to the N-alkyl substituents of 5-hydroxy-2-aminotetralin derivatives significantly impact their dopaminergic activity. [] For instance, introducing functional groups to these substituents can enhance binding affinity and agonist potency, particularly at the D2 receptor subtype. Studies suggest that these modifications might exploit an accessory binding site on the receptor, similar to the binding site for ergoline derivatives. [] Specifically, the larger N-alkyl substituent of 5-hydroxy-2-aminotetralins appears to interact with this site, influencing the overall binding affinity and functional activity of the molecule.

Q3: What makes N,N-dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) unique compared to its carbon analog, N,N dipropyl-5-hydroxy-2-aminotetralin (DP-5OH-AT)?

A: DP-8OH-3CA, an oxygen isostere of DP-5OH-AT, demonstrates a unique pharmacological profile. While both compounds act as D2 dopamine agonists, DP-8OH-3CA exhibits enhanced selectivity for presynaptic D2 receptors compared to its carbon counterpart. [] This selectivity translates to a greater ability to influence dopamine synthesis and release at the presynaptic level, potentially leading to distinct therapeutic effects. Additionally, DP-8OH-3CA displays an advantageous oral to intraperitoneal administration ratio, highlighting its potential for improved drug delivery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S,6R)-6-(1-hydroxyethyl)-3-[(3S,5R)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1209755.png)